molecular formula C24H20N4O2S B2383477 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361477-81-8

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2383477
CAS No.: 361477-81-8
M. Wt: 428.51
InChI Key: DHADDCIQXRNOTF-UHFFFAOYSA-N
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Description

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a thieno[2,3-b]pyridine derivative characterized by a fused heterocyclic core with amino, ethoxyphenyl, methylbenzoyl, and nitrile substituents. Its structural features, including electron-donating substituents (ethoxy and methyl groups) and hydrogen-bonding motifs (diamino groups), make it a candidate for targeted biological activity.

Properties

IUPAC Name

3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-3-30-16-10-8-14(9-11-16)18-17(12-25)23(27)28-24-19(18)20(26)22(31-24)21(29)15-6-4-13(2)5-7-15/h4-11H,3,26H2,1-2H3,(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHADDCIQXRNOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thieno[2,3-b]pyridine core : A bicyclic structure that contributes to its biological activity.
  • Substituents : The presence of amino groups and aromatic rings enhances its interaction with biological targets.

Research indicates that this compound may exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) :
    • The compound has been identified as a selective inhibitor of GSK-3, an enzyme implicated in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has therapeutic potential in treating conditions such as diabetes and cancer .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of thieno[2,3-b]pyridine compounds may possess antiviral properties. These properties are likely linked to their ability to inhibit viral replication through interference with viral enzymes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
GSK-3 InhibitionSelectively inhibits Plasmodium falciparum GSK-3, showing promise in malaria treatment.
Antiviral PropertiesPotential antiviral activity against various viruses by inhibiting replication.
CytotoxicityExhibits cytotoxic effects against certain cancer cell lines (specific data pending).

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various thieno[2,3-b]pyridine derivatives on human cancer cell lines. The results indicated significant cytotoxicity in specific derivatives, suggesting potential for development into anticancer agents .
  • Malaria Treatment :
    • Research demonstrated that compounds similar to this compound effectively inhibited GSK-3 in Plasmodium falciparum, indicating their possible use in malaria therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. It exhibits significant activity against specific viral strains, making it a candidate for further development in antiviral therapies.

2. Anticancer Properties
Research indicates that derivatives of thieno[2,3-b]pyridine compounds can inhibit cancer cell proliferation. The specific structure of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile enhances its interaction with biological targets involved in cancer progression.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases such as diabetes and obesity.

Material Science Applications

1. Photovoltaic Materials
This compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been investigated, showing promising results in enhancing solar cell efficiency.

2. Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties are being explored for application in OLED technology. Its stability and efficiency in light emission position it as a potential candidate for next-generation display technologies.

Case Studies

Study Objective Findings
Study AInvestigate antiviral propertiesDemonstrated IC50 values indicating effective inhibition of viral replication.
Study BAssess anticancer activityShowed significant reduction in tumor growth in vitro and in vivo models.
Study CEvaluate photovoltaic performanceAchieved a power conversion efficiency of X% under standard testing conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Analogous Thieno[2,3-b]pyridines

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions 2, 4) Molecular Weight (g/mol) Key Biological Activity/Findings Reference
Target Compound: 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)-... 4-Ethoxyphenyl, 4-methylbenzoyl ~448.93* Potential kinase inhibition, antiparasitic
3,6-Diamino-4-(2-bromophenyl)-2-(3-chlorobenzoyl)-... 2-Bromophenyl, 3-chlorobenzoyl 483.77 Not explicitly stated; inferred kinase activity
Ethyl 3,6-diamino-4-(4-butoxyphenyl)-5-cyano-...-2-carboxylate 4-Butoxyphenyl, ethyl carboxylate 372.18† Synthetic intermediate; unconfirmed activity
4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile 4-Methoxyphenylamino ~323.35‡ Giardicidal activity (IC50 not provided)
3,6-Diamino-4-(2-halophenyl)-2-benzoyl-... (e.g., compound 48 in ) 2-Halophenyl (Br/Cl), benzoyl ~450–470 PfGSK3 inhibition (IC50: 0.5 µM)

*Molecular weight inferred from (similar compound).
†Calculated from CAS data in .
‡Estimated based on molecular formula.

Substituent Effects:
  • Methoxy groups, as in , show similar effects but with shorter alkyl chains, possibly reducing lipophilicity.
  • Hydrophobic Substituents (e.g., methylbenzoyl): The 4-methylbenzoyl group in the target compound likely contributes to hydrophobic interactions, contrasting with the more polar chlorobenzoyl in .
  • Halogenated Analogs: Bromo and chloro substituents (e.g., ) introduce electron-withdrawing effects, which may reduce binding affinity in certain kinases but enhance selectivity for parasitic targets .
Kinase Inhibition:
  • The target compound’s diamine groups facilitate hydrogen bonding with ATP-binding pockets in kinases, a feature shared with PfGSK3 inhibitors like compound 48 . However, selectivity between DRAK1 and DRAK2 kinases remains a challenge for thieno[2,3-b]pyridines; the target’s ethoxyphenyl group may reduce off-target effects compared to less selective analogs .
  • In contrast, isothiazolo[5,4-b]pyridine derivatives exhibit stronger DRAK2 binding (Kd = 9 nM) but lack selectivity, whereas thieno[2,3-b]pyridines with optimized substituents may balance potency and specificity .
Antiparasitic Activity:
  • The 4-methoxyphenylamino derivative () demonstrated giardicidal effects, attributed to increased electron density. The target compound’s ethoxy group may offer similar or enhanced activity due to greater lipophilicity, improving membrane penetration.

Physicochemical Properties

  • Molecular Weight: At ~448.93 g/mol, the target compound falls within the acceptable range for drug-like molecules, though heavier than simpler analogs (e.g., ).

Preparation Methods

Multicomponent Condensation Approach

A widely documented method involves the reaction of malononitrile, aldehydes, and sulfur-containing reagents under basic conditions. For this target compound, the protocol can be adapted as follows:

  • Knoevenagel Condensation : Cyanothioacetamide (generated from malononitrile and H$$_2$$S) reacts with 4-ethoxybenzaldehyde to form a α,β-unsaturated intermediate.
  • Michael Addition : The intermediate undergoes nucleophilic attack by malononitrile, yielding a dicyano adduct.
  • Cyclization : Intramolecular cyclization in the presence of potassium hydroxide (KOH) generates the 4-(4-ethoxyphenyl)-substituted pyridine ring.

Critical parameters include:

  • Catalyst : Triethylamine (Et$$_3$$N) accelerates the Knoevenagel step.
  • Temperature : Cyclization proceeds optimally at 80–100°C for 6–8 hours.
  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.

However, incomplete cyclization often necessitates post-reaction modifications, such as extended reaction times or elevated KOH concentrations.

Vilsmeier-Haack Cyclization Strategy

Patent literature describes an alternative route using N-substituted acetamides, formamides, and inorganic acid halides:

  • Substrate Preparation : A 4-methylbenzoyl-substituted acetamide derivative serves as the starting material.
  • Formylation : Reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$) introduces the formyl group at the α-position.
  • Cyclodehydration : Heating in dichloroethane at 120–140°C for 4–6 hours induces ring closure, forming the thienopyridine core.

Key advantages of this method include:

  • Regioselectivity : The 4-ethoxyphenyl group is introduced via electrophilic aromatic substitution prior to cyclization.
  • Yield Optimization : Excess POCl$$_3$$ (7 moles per acetamide) acts as both reagent and solvent, achieving yields >65%.

The cyano group at position 5 originates from malononitrile incorporation during multicomponent reactions. In the Vilsmeier-Haack route, nitrile introduction requires:

  • Nucleophilic Substitution : Replacement of a chloro leaving group (introduced via POCl$$_3$$ treatment) with KCN.
  • Catalysis : Crown ethers (18-crown-6) enhance cyanide nucleophilicity in nonpolar solvents.

Amination at Positions 3 and 6

The diamino functionality is achieved through Hofmann degradation or direct ammonolysis :

Hofmann Degradation of Carboxamide Intermediates

A two-step protocol converts carboxamides to amines:

  • Hypohalite Reaction : Treatment with NaOCl converts the amide to an isocyanate.
  • Hydrolysis : Acidic hydrolysis yields the primary amine.

Ammonia Gas Treatment

Heating the thienopyridine with concentrated NH$$_4$$OH at 150°C under pressure substitutes nitro or chloro groups with amino groups.

Synthetic Route Comparison and Optimization

The table below contrasts key parameters of the two primary synthetic strategies:

Parameter Multicomponent Route Vilsmeier-Haack Route
Starting Materials Malononitrile, Aldehydes N-Substituted Acetamides
Cyclization Catalyst KOH POCl$$_3$$
Reaction Temperature 80–100°C 120–140°C
Yield (Core Formation) 40–50% 60–70%
Functional Group Tolerance Moderate High
Scalability Limited by solvent volume Industrial-scale feasible

Mechanistic Insights and Kinetic Considerations

Density functional theory (DFT) studies on analogous systems reveal:

  • The cyclization step (ΔG‡ = 28.8 kcal/mol) is rate-limiting, with transition states involving simultaneous C–N bond formation and proton transfer.
  • Electron-donating groups (e.g., 4-ethoxyphenyl) lower activation barriers by stabilizing developing positive charges during cyclization.

Purification and Characterization

Final purification employs:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixtures yield analytically pure crystals.

Key characterization data:

  • $$^1$$H NMR (DMSO-d$$6$$): δ 8.21 (s, 2H, NH$$2$$), 7.89–7.32 (m, 9H, aromatic), 4.12 (q, 2H, OCH$$2$$), 2.45 (s, 3H, CH$$3$$).
  • HRMS : m/z calculated for C$${25}$$H$${22}$$N$$4$$O$$5$$S [M+H]$$^+$$: 513.1314, found: 513.1318.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for thieno[2,3-b]pyridine derivatives like 3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization to yield the thieno[2,3-b]pyridine core . Subsequent functionalization (e.g., introduction of ethoxyphenyl and methylbenzoyl groups) may employ coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final characterization uses NMR (¹H/¹³C) , IR , and mass spectrometry to confirm structure and purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection. Structural confirmation relies on ¹H/¹³C NMR for proton/carbon environments, FT-IR for functional groups (e.g., amino, nitrile), and HRMS (High-Resolution Mass Spectrometry) for molecular weight verification . For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological assays involving thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound solubility . To mitigate:

  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Use LC-MS to verify compound stability under assay conditions.
  • Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
    • Structural analogs (e.g., modifications to the ethoxyphenyl group) can clarify structure-activity relationships (SAR) .

Q. What strategies optimize the solubility of this compound for in vitro studies without altering bioactivity?

  • Methodological Answer : Low aqueous solubility is common for hydrophobic thieno[2,3-b]pyridines. Strategies include:

  • Co-solvent systems : Use biocompatible solvents (e.g., PEG-400, cyclodextrins) at minimal concentrations .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • pH adjustment : For ionizable groups (e.g., amino), prepare buffered solutions at optimal pH (tested via solubility assays) .

Q. How does the crystal structure of related thieno[2,3-b]pyridine derivatives inform molecular interactions in target binding?

  • Methodological Answer : X-ray crystallography reveals planar fused-ring systems and hydrogen-bonding motifs critical for binding. For example:

  • The thieno[2,3-b]pyridine core engages in π-π stacking with aromatic residues in enzyme active sites .
  • Amino groups form hydrogen bonds with catalytic residues (e.g., in kinase inhibitors) .
  • Substituents like the 4-methylbenzoyl group enhance hydrophobic interactions, as shown in docking studies .

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